五氯苯甲醚

描述

Pentachloroanisole (PCA) is a chlorinated aromatic hydrocarbon that is widely used in industrial and agricultural applications. It is a major constituent of the chlorinated phenolic compounds, which are known for their carcinogenic, mutagenic and teratogenic properties. PCA is also a potent environmental pollutant, and it has been identified as a possible human carcinogen. PCA has been used in the synthesis of various compounds, including dyes, pharmaceuticals, agrochemicals, and pesticides. It is also used as a preservative in food, beverages, and cosmetics.

科学研究应用

动物模型中的毒理学和致癌性: 五氯苯甲醚在老鼠和大鼠中的毒性和致癌性已得到研究。它是由五氯苯酚和五氯硝基苯等化合物降解而成的,这些化合物是已知的啮齿动物毒素和致癌物。研究表明,五氯苯甲醚会导致动物出现严重的健康问题,包括死亡、肝肾损伤和各种形式的癌症 (国家毒理学计划技术报告系列,1993).

斑马鱼模型中的发育毒性: 使用斑马鱼模型评估了五氯苯甲醚与五氯苯酚 (PCP) 的发育毒性。五氯苯甲醚显示出明显低于 PCP 的发育毒性,但仍会引起形态畸形并破坏甲状腺激素调节通路 (Cheng、Ekker 和 Chan,2015).

遗传毒性研究: 一项评估五氯苯甲醚诱变活性的研究发现,在涉及鼠伤寒沙门氏菌、大肠杆菌和人外周血淋巴细胞的测试中没有遗传毒性 (Siekel 等人,1991).

动物中的代谢和排泄: 对五氯苯甲醚在比格犬和迷你猪中的分布、代谢和排泄的研究表明,五氯苯甲醚在这些物种中迅速脱甲基,五氯苯酚 (PCP) 是主要的代谢物。这项研究突出了不同物种处理五氯苯甲醚的方式的差异 (Ikeda 和 Sapienza,1995).

啮齿动物中的毒代动力学: 一项关于五氯苯甲醚在大鼠和小鼠中的毒代动力学的研究发现,五氯苯甲醚迅速转化为 PCP,这表明在多次口服五氯苯甲醚后可能发生 PCP 的生物蓄积 (Yuan 等人,1993).

环境影响和生物降解: 五氯苯甲醚的环境影响,特别是在生物降解和与生态系统相互作用方面,一直是研究的主题。例如,研究调查了某些真菌从受污染土壤中消耗五氯苯甲醚的情况,表明其在生物修复应用中的潜力 (Lamar 和 Dietrich,1990).

安全和危害

作用机制

Target of Action

Pentachloroanisole (PCA) is a chlorinated aromatic compound that is widely distributed at low levels in the environment . It is the main degradation product of pentachlorophenol (PCP) and pentachloronitrobenzene . For instance, it has been found to bind to the mitochondrial protein in rats .

Mode of Action

PCA interacts with its targets, leading to changes in their function. For example, in rats, it has been found to uncouple oxidative phosphorylation at low concentrations and inhibit it at higher concentrations . This interaction disrupts the normal functioning of the mitochondria, affecting the energy production in cells.

Biochemical Pathways

PCA is involved in various biochemical pathways. It is a degradation product of PCP, a process that involves several microorganisms . PCA can also be demethylated back to PCP in some organisms . The degradation of PCA involves methylation to form a more lipid-soluble compound . These processes eventually lead to ring cleavage and complete degradation .

Result of Action

Given its interaction with mitochondrial proteins, it can disrupt energy production in cells, potentially leading to cell death . Furthermore, in biota, PCA can be demethylated back to PCP, which is more easily excreted . Therefore, PCA can have a similar toxicity as PCP .

生化分析

Cellular Effects

Pentachloroanisole can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Pentachloroanisole’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentachloroanisole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pentachloroanisole can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pentachloroanisole is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Pentachloroanisole is transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

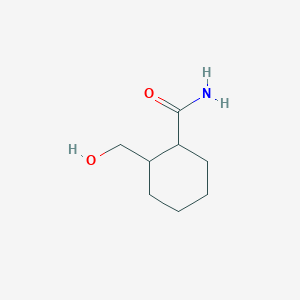

IUPAC Name |

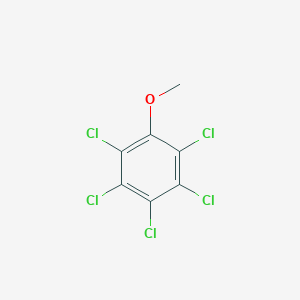

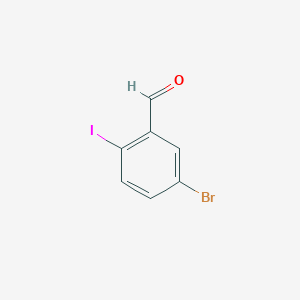

1,2,3,4,5-pentachloro-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABSCYTNHOKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5O | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021103 | |

| Record name | Pentachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachloroanisole appears as needles or white crystals. (NTP, 1992), White solid; [CAMEO] | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000592 [mmHg] | |

| Record name | Pentachloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1825-21-4 | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANISOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentachloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D125MH3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 228 °F (NTP, 1992), 108-110 °C | |

| Record name | PENTACHLOROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4218 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is Pentachloroanisole toxic to animals?

A1: Yes, PCA exhibits toxicity in animal studies. In rats and mice, oral administration of PCA led to dose-dependent mortality, primarily attributed to hyperthermia. [, ] High doses also caused adverse effects on the liver, kidneys, and lungs. [] Notably, long-term exposure to PCA in rats and mice increased the incidence of benign adrenal medulla pheochromocytomas. []

Q2: What happens to Pentachloroanisole in the body?

A2: PCA is rapidly demethylated to pentachlorophenol (PCP) in both rats and mice. [] This metabolic pathway results in higher PCP plasma concentrations compared to PCA due to PCP's smaller volume of distribution. [] The long half-life of PCP following PCA administration raises concerns about potential bioaccumulation upon repeated exposure. []

Q3: How does Pentachloroanisole end up in the environment?

A4: PCA primarily forms through the microbial degradation of pentachlorophenol, a widely used wood preservative. [, , , ] Environmental factors like high humidity and poor ventilation in storage areas can accelerate PCP methylation to PCA, contaminating the surrounding air and potentially affecting stored products. []

Q4: Are there concerns regarding the stability of Pentachloroanisole transformation products in soil?

A6: While fungi can degrade PCA in soil, a significant portion of PCP can transform into nonextractable soil-bound products. [] The long-term stability, potential leaching into groundwater, and toxicity of these soil-bound residues require further investigation to ensure the effectiveness and safety of bioremediation efforts using fungi. []

Q5: How is Pentachloroanisole typically measured in environmental and food samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is commonly employed for PCA analysis. [, , , , , ] These methods offer high sensitivity and selectivity, allowing for the quantification of trace levels of PCA in complex matrices like food and environmental samples.

Q6: Are there alternative techniques for analyzing Pentachloroanisole in specific matrices?

A8: Yes, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS offers a sensitive and automated approach for PCA determination in alcoholic beverages, including sparkling wines. [] This method requires minimal sample preparation and exhibits low detection limits, enabling the quantification of PCA below human sensory thresholds. []

Q7: What other analytical techniques have been used to study Pentachloroanisole and related compounds?

A9: Mass fragmentography played a crucial role in early studies identifying and quantifying PCP, PCA, and other related compounds in soil. [, ] This technique, while superseded by more advanced methods, highlighted the persistence of these chlorinated compounds in the environment and the potential for bioaccumulation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)